molecular formula C6H15O2PS2 B12730456 Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester CAS No. 104685-22-5

Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester

Cat. No.: B12730456
CAS No.: 104685-22-5
M. Wt: 214.3 g/mol
InChI Key: JDIWWKLALRGNJB-UHFFFAOYSA-N
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Description

Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester is a chemical compound with a complex structure and significant applications in various fields. This compound is known for its unique properties and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves several steps. One common method includes the reaction of methyl phosphonothioic dichloride with isopropyl mercaptan in the presence of a base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in the compound.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, affecting the phosphorus-sulfur bond.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium alkoxides, leading to the replacement of the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.

Scientific Research Applications

Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, affecting their function. This interaction can lead to various biological effects, depending on the target and the compound’s concentration.

Comparison with Similar Compounds

Phosphonothioic acid, methyl-, O-methyl S-(((1-methylethyl)thio)methyl) ester can be compared with other similar compounds, such as:

Properties

CAS No.

104685-22-5

Molecular Formula

C6H15O2PS2

Molecular Weight

214.3 g/mol

IUPAC Name

2-[[methoxy(methyl)phosphoryl]sulfanylmethylsulfanyl]propane

InChI

InChI=1S/C6H15O2PS2/c1-6(2)10-5-11-9(4,7)8-3/h6H,5H2,1-4H3

InChI Key

JDIWWKLALRGNJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCSP(=O)(C)OC

Origin of Product

United States

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